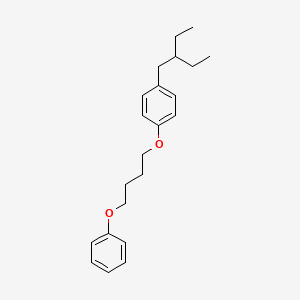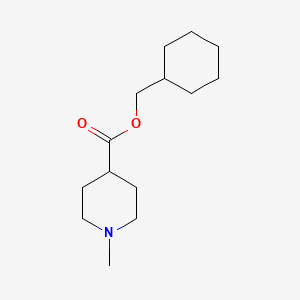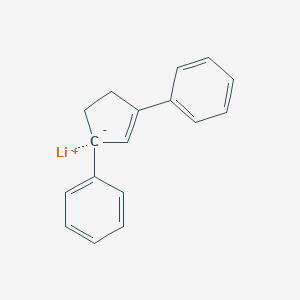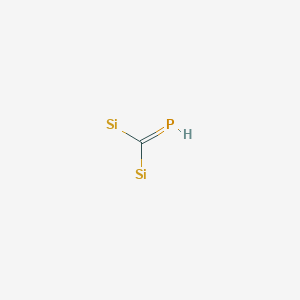![molecular formula C15H11F19O3 B14297818 6-[(Nonadecafluorononyl)oxy]hexanoic acid CAS No. 113560-31-9](/img/structure/B14297818.png)
6-[(Nonadecafluorononyl)oxy]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Nonadecafluorononyl)oxy]hexanoic acid is a perfluorinated compound known for its unique chemical properties and applications. This compound is characterized by the presence of a long perfluorinated chain attached to a hexanoic acid moiety, making it highly hydrophobic and chemically stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Nonadecafluorononyl)oxy]hexanoic acid typically involves the reaction of hexanoic acid with a perfluorinated alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions using high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-[(Nonadecafluorononyl)oxy]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The perfluorinated chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds.
Scientific Research Applications
6-[(Nonadecafluorononyl)oxy]hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and in the synthesis of other perfluorinated compounds.
Biology: Employed in studies related to cell membrane interactions due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers
Mechanism of Action
The mechanism of action of 6-[(Nonadecafluorononyl)oxy]hexanoic acid is primarily related to its hydrophobic and lipophobic properties. The perfluorinated chain interacts with hydrophobic regions of molecules or surfaces, while the hexanoic acid moiety can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to act as an effective surfactant and stabilizer in various applications .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorodecanoic acid (PFDA)
- Perfluorododecanoic acid (PFDoA)
Comparison
6-[(Nonadecafluorononyl)oxy]hexanoic acid is unique due to its specific chain length and the presence of an ether linkage, which imparts distinct chemical and physical properties compared to other perfluorinated acids. Its longer chain length provides enhanced hydrophobicity and stability, making it suitable for specialized applications where other perfluorinated compounds may not be as effective .
Properties
CAS No. |
113560-31-9 |
|---|---|
Molecular Formula |
C15H11F19O3 |
Molecular Weight |
600.21 g/mol |
IUPAC Name |
6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)hexanoic acid |
InChI |
InChI=1S/C15H11F19O3/c16-7(17,8(18,19)10(22,23)12(26,27)14(30,31)32)9(20,21)11(24,25)13(28,29)15(33,34)37-5-3-1-2-4-6(35)36/h1-5H2,(H,35,36) |
InChI Key |
LLGMWOFTKRWPAW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCOC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


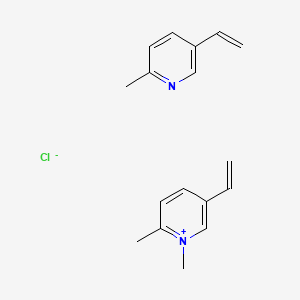
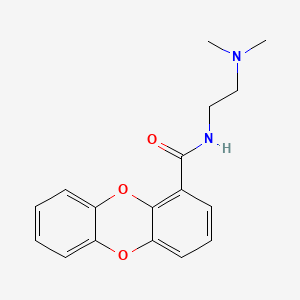
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)




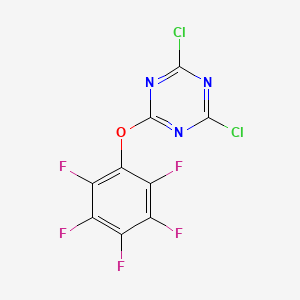
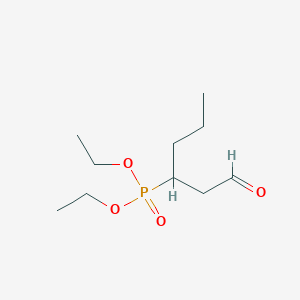
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
